REACTION_CXSMILES
|
C[O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7]([F:10])=[C:6]([O:11][CH3:12])[CH:5]=1.O.[OH-].[Li+]>O1CCCC1.O>[F:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]([OH:13])=[O:2])=[CH:5][C:6]=1[O:11][CH3:12] |f:1.2.3|
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Name
|
|
Quantity
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2.55 g
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Type
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reactant
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Smiles
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COC(C1=CC(=C(C=C1)F)OC)=O
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Name
|
|
Quantity
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140 mL
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Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
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70 mL
|
Type
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solvent
|
Smiles
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O
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Name
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Lithium hydroxide monohydrate
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Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
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O.[OH-].[Li+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 3.5 hours
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Duration
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3.5 h
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Type
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CUSTOM
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Details
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After quenching with 1 N aqueous hydrochloric acid (150 mL)
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Type
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EXTRACTION
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Details
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the solution was extracted with dichloromethane
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Type
|
CUSTOM
|
Details
|
The phases were separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer was dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
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Concentration under reduced pressure
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Name
|
|
Type
|
product
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Smiles
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FC1=C(C=C(C(=O)O)C=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |